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Compound of Interest

Compound Name: Cobalt;rhodium

Cat. No.: B15414044

Discovered by Otto Roelen in 1938, the hydroformylation reaction, or "oxo process,"” was a
landmark achievement in homogeneous catalysis. It enabled the conversion of alkenes into
aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond,
using a cobalt carbonyl species as the catalyst.[1][2] The pioneering work was conducted under
high-pressure and high-temperature conditions.

Quantitative Data from Early Studies

The early work by Roelen and subsequent mechanistic studies by Heck and Breslow
established the fundamental parameters of cobalt-catalyzed hydroformylation. The process
typically utilized dicobalt octacarbonyl, Co2(CO)s, which forms the active catalyst, hydridocobalt
tetracarbonyl (HCo(CO)a4), under reaction conditions.
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Experimental Protocol: Hydroformylation of 1-Hexene
(Heck & Breslow, 1961)

This protocol is based on the early mechanistic studies that defined the process.
Materials:

¢ Dicobalt octacarbonyl (Coz(CO)s)

e 1-Hexene

e Carbon monoxide (CO)

e Hydrogen (H2)

e Benzene (solvent)

» High-pressure autoclave (rocker-bomb type) equipped with a heating mantle and pressure
gauge.

Procedure:
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» A high-pressure autoclave is charged with 1.0 g of dicobalt octacarbonyl and 50 mL of
benzene.

e The autoclave is sealed and purged with a mixture of carbon monoxide and hydrogen.
e 10.0 g of 1-hexene is injected into the reactor.

e The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen to
an initial pressure of 200 atm.

e The mixture is heated to 150 °C with constant agitation.

e The reaction is allowed to proceed for 2-3 hours, with the pressure maintained by the
addition of the H2/CO gas mixture as it is consumed.

 After the reaction period, the autoclave is cooled to room temperature and slowly
depressurized in a fume hood.

e The liquid product is collected and analyzed by gas chromatography to determine the yield
and the ratio of linear (heptanal) to branched (2-methylhexanal) aldehydes.

Catalytic Cycle: The Heck and Breslow Mechanism

The mechanism proposed by Heck and Breslow involves the formation of the active catalyst
HCo(CO)4, followed by a series of steps including ligand dissociation, olefin coordination,
migratory insertion, and hydrogenolysis.

Heck-Breslow Catalytic Cycle

‘‘‘‘‘‘‘‘‘‘

__Migratory Insertion
T (Akyhco(COps (16e)
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Caption: The Heck and Breslow mechanism for cobalt-catalyzed hydroformylation.

Rhodium-Catalyzed Hydrogenation (Wilkinson's
Catalyst)

In the mid-1960s, Geoffrey Wilkinson's group reported that
chlorotris(triphenylphosphine)rhodium(l), RhCI(PPhs)s, was an exceptionally active and
selective homogeneous catalyst for the hydrogenation of alkenes and alkynes.[3] This
discovery was a pivotal moment, demonstrating that homogeneous catalysts could achieve
rates comparable to heterogeneous catalysts but under much milder conditions (e.g., room
temperature and atmospheric pressure).[4]

Quantitative Data from Early Hydrogenation Studies

The original 1966 paper by Osborn, Jardine, Young, and Wilkinson provided extensive data on
the hydrogenation rates of various unsaturated compounds.
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Catalyst H2 Initial
Temperat Referenc
Substrate  Solvent Conc. Pressure °C) Rate (mL
ure (°
(mM) (atm) Hz/min)

J. Chem.
Soc. A,
1-Heptene Benzene 1.25 1 25 31.8 1966,
1711-
1732[5]

J. Chem.
Soc. A,
Benzene 1.25 1 25 30.5 1966,
1711-
1732[5]

Cyclohexe

ne

J. Chem.
Soc. A,
1-Hexyne Benzene 1.25 1 25 45.0 1966,
1711-
1732[5]

J. Chem.
Soc. A,
Maleic Acid  Ethanol 1.25 1 25 47.0 1966,
1711-
1732[5]

Experimental Protocol: Synthesis and Use of
Wilkinson's Catalyst

This protocol is adapted from the seminal 1966 publication.
Part A: Synthesis of RhCI(PPhs)s

o Materials: Rhodium(lll) chloride trihydrate (RhCls-3H20), triphenylphosphine (PPhs), ethanol.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.ionicviper.org/system/files/chap17-Acetic-Acid.docx
https://www.ionicviper.org/system/files/chap17-Acetic-Acid.docx
https://www.ionicviper.org/system/files/chap17-Acetic-Acid.docx
https://www.ionicviper.org/system/files/chap17-Acetic-Acid.docx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15414044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Procedure: An excess of triphenylphosphine (approx. 6 molar equivalents) is added to a
refluxing ethanol solution of rhodium(lll) chloride trihydrate.

e The hot solution is refluxed for approximately 30 minutes. During this time, the color changes
and a crystalline, reddish-brown precipitate of RhCI(PPhs)s forms.

e The mixture is cooled, and the product is collected by filtration, washed with ethanol, and
then with diethyl ether.

e The product is dried under vacuum. A yield of 70-85% is typically expected.
Part B: Catalytic Hydrogenation of Cyclohexene

o Materials: Wilkinson's catalyst (RhCI(PPhs)s), cyclohexene, benzene (solvent), hydrogen gas
(high purity).

o Apparatus: A gas burette or similar apparatus for measuring hydrogen uptake at constant
pressure (1 atm), a reaction flask with a magnetic stirrer, and a connection to the hydrogen
source and a vacuum line.

e Procedure:

[¢]

Wilkinson's catalyst (e.g., 23 mg, 0.025 mmol) is placed in the reaction flask.

o The apparatus is evacuated and filled with hydrogen several times to ensure an inert
atmosphere.

o Benzene (20 mL) is injected into the flask, and the mixture is stirred to dissolve the
catalyst, forming a reddish-brown solution.

o The system is allowed to equilibrate with the hydrogen atmosphere at 25 °C.

o Cyclohexene (e.g., 2 mL, ~20 mmol) is injected into the flask, and stirring is commenced
immediately.

o The consumption of hydrogen is measured over time using the gas burette to determine
the initial reaction rate.
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Catalytic Cycle: Hydrogenation via the Dihydride
Pathway

The generally accepted mechanism involves the initial dissociation of a phosphine ligand,
followed by oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and

finally reductive elimination of the alkane.

Wilkinson's Catalyst: Dihydride Pathway

RhCI(PPhs)z (14e")

Oxidative Addition
+ H2

H2RhCI(PPhs)2 (16e7)

+ Alkene ReducﬂvAe”iEall glnatlon

HzRhCl(alkene)(PPhs)2 (18e)

Migratory Insertion

(Alky)HRhCI(PPhs)z (16e-)
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Caption: Catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.
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Rhodium-Catalyzed Methanol Carbonylation (The
Monsanto Process)

Developed by Monsanto in the 1960s and commercialized in 1970, this process revolutionized
the production of acetic acid from methanol and carbon monoxide.[5] It offered significantly
milder conditions and higher selectivity (>99%) compared to the earlier cobalt-based BASF
process.[5] The key innovation was a rhodium-iodide catalyst system.

Comparative Data: Cobalt vs. Rhodium Acetic Acid
Processes

Monsanto Process

Parameter BASF Process (Cobalt) .
(Rhodium)
Catalyst Concentration ~10* M ~10—3 M
Temperature ~230 °C ~180 °C
Pressure 500-700 atm 30-40 atm
Selectivity to Acetic Acid ~90% >99%

Experimental Protocol: Methanol Carbonylation
(Conceptual)

Detailed protocols from the original industrial development are proprietary. This conceptual
protocol is based on conditions described in patents and subsequent academic studies.

Materials:

Rhodium(lll) chloride trihydrate (RhClIs-3H20) or a similar rhodium precursor

Hydroiodic acid (HI) or methyl iodide (CHsl) as a promoter

Methanol (CH3OH)

Carbon monoxide (CO)
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e Acetic acid (as solvent)

e High-pressure reactor (e.g., stirred tank reactor) with gas inlet, liquid sampling, and
temperature/pressure controls.

Procedure:

The reactor is charged with acetic acid (solvent), the rhodium catalyst precursor, and the
iodide promoter (e.g., HI).

e The reactor is sealed, purged, and then pressurized with carbon monoxide to approximately
30-40 atm.

e The contents are heated to 150-200 °C with vigorous stirring.
e Methanol is continuously fed into the reactor.

e The reaction is maintained at a constant temperature and pressure. The active catalyst, cis-
[Rh(CO)2l2], is formed in situ.

e The product stream, primarily acetic acid, is continuously removed.

e Product is purified by distillation. The catalyst and promoter remain in the reactor for
subsequent batches.

Catalytic Cycle: The Monsanto Acetic Acid Process

The catalytic cycle involves the oxidative addition of methyl iodide to the rhodium(l) center,
migratory CO insertion to form an acetyl group, and reductive elimination of acetyl iodide, which
is then hydrolyzed to acetic acid.
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Caption: Catalytic cycle for the Monsanto acetic acid process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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